molecular formula C17H22N2O B4760649 N-(2-ethyl-3-methylquinolin-4-yl)pentanamide

N-(2-ethyl-3-methylquinolin-4-yl)pentanamide

Cat. No.: B4760649
M. Wt: 270.37 g/mol
InChI Key: BJHYUIHIKSTYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-3-methylquinolin-4-yl)pentanamide is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)pentanamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Substitution Reactions: The ethyl and methyl groups can be introduced onto the quinoline ring through alkylation reactions using appropriate alkyl halides and bases.

    Amidation: The final step involves the introduction of the pentanamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with pentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-3-methylquinolin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethyl-3-methylquinolin-4-yl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its ability to modulate enzyme activity and signal transduction pathways.

    Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.

Mechanism of Action

The mechanism of action of N-(2-ethyl-3-methylquinolin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in key metabolic pathways, leading to altered cellular functions.

    Modulate Receptors: Interact with cell surface or intracellular receptors, affecting signal transduction and gene expression.

    Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

N-(2-ethyl-3-methylquinolin-4-yl)pentanamide can be compared with other quinoline derivatives such as:

    N-(2-ethyl-3-methylquinolin-4-yl)nonanamide: Similar structure but with a longer alkyl chain, which may affect its solubility and biological activity.

    N-(2-ethyl-3-methylquinolin-4-yl)-2-propylpentanamide: Contains an additional propyl group, potentially altering its chemical reactivity and interactions with biological targets.

    Quinoline N-oxides:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-6-11-16(20)19-17-12(3)14(5-2)18-15-10-8-7-9-13(15)17/h7-10H,4-6,11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHYUIHIKSTYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Reactant of Route 2
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Reactant of Route 3
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide
Reactant of Route 6
N-(2-ethyl-3-methylquinolin-4-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.